molecular formula C12H14O B13737004 2-Pentanone, 3-(phenylmethylene)- CAS No. 3437-89-6

2-Pentanone, 3-(phenylmethylene)-

Cat. No.: B13737004
CAS No.: 3437-89-6
M. Wt: 174.24 g/mol
InChI Key: QQKHASOJMBEMJE-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Chemical Significance in Organic Chemistry

2-Pentanone, 3-(phenylmethylene)-, with the chemical formula C₁₂H₁₄O, is classified as an aryl alkyl ketone. researchgate.netorganic-chemistry.org Its structure, featuring a pentanone backbone with a phenylmethylene group at the third carbon, makes it a valuable intermediate in organic synthesis. The presence of the α,β-unsaturated carbonyl moiety is the key to its reactivity, allowing it to participate in a variety of important chemical transformations.

The synthesis of 2-Pentanone, 3-(phenylmethylene)- is typically achieved through a condensation reaction, most commonly the Aldol (B89426) condensation, between benzaldehyde (B42025) and 2-pentanone. researchgate.net This reaction forms the characteristic carbon-carbon double bond conjugated to the carbonyl group.

The primary chemical significance of 2-Pentanone, 3-(phenylmethylene)- lies in its role as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. As an α,β-unsaturated ketone, it can undergo conjugate addition reactions, such as the Michael addition, where a nucleophile adds to the β-carbon of the carbon-carbon double bond. baranlab.orgnih.gov This reactivity is fundamental to the construction of various ring systems.

Interactive Table of Physical and Chemical Properties:

PropertyValue
Molecular Formula C₁₂H₁₄O
Molecular Weight 174.24 g/mol
IUPAC Name 3-Benzylidenepentan-2-one
CAS Number 3437-89-6
SMILES CC/C(=C\c1ccccc1)/C(=O)C
InChI InChI=1S/C12H14O/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9+

Data sourced from PubChem and other chemical databases. organic-chemistry.orguni.lunih.govnih.gov

General Scope of Academic Research Interest for 2-Pentanone, 3-(phenylmethylene)-

Academic research interest in 2-Pentanone, 3-(phenylmethylene)- and structurally related α,β-unsaturated ketones primarily revolves around their utility in synthetic and medicinal chemistry. The reactivity of the enone system makes it a target for methodological studies aimed at developing new synthetic routes to valuable organic compounds.

A significant area of research focuses on the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. For instance, α,β-unsaturated ketones are well-known precursors for the synthesis of pyrazoles, pyridines, and pyrimidines. organic-chemistry.orgbaranlab.orgorganic-chemistry.org

Furthermore, derivatives of compounds similar to 2-Pentanone, 3-(phenylmethylene)-, such as thiosemicarbazones, have been investigated for their potential biological activities. Research in this area explores the synthesis of these derivatives and their subsequent evaluation for various therapeutic applications, including as anticancer and antidiabetic agents. mdpi.comresearchgate.netnih.gov While this research may not directly involve 2-Pentanone, 3-(phenylmethylene)-, it highlights the potential of its structural framework for the development of new bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3437-89-6

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(3E)-3-benzylidenepentan-2-one

InChI

InChI=1S/C12H14O/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9+

InChI Key

QQKHASOJMBEMJE-FMIVXFBMSA-N

Isomeric SMILES

CC/C(=C\C1=CC=CC=C1)/C(=O)C

Canonical SMILES

CCC(=CC1=CC=CC=C1)C(=O)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Pentanone, 3 Phenylmethylene

Established Synthetic Pathways

The formation of the α,β-unsaturated ketone core of 2-Pentanone, 3-(phenylmethylene)- relies on well-established organic reactions. These methods unite a ketone and an aldehyde to construct the characteristic phenylmethylene group attached to the pentanone framework.

Condensation Reactions, including Aldol (B89426) Condensation Variants

The most common route for synthesizing 2-Pentanone, 3-(phenylmethylene)- is through the Aldol condensation. ontosight.ai This reaction involves the base-catalyzed reaction between 2-pentanone and benzaldehyde (B42025). ontosight.ai In this process, the base abstracts an acidic α-hydrogen from 2-pentanone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable, conjugated product, 2-Pentanone, 3-(phenylmethylene)-. magritek.com

The Claisen-Schmidt condensation, a variation of the Aldol condensation, is particularly relevant. This reaction occurs between an enolizable ketone, such as 2-pentanone, and an aldehyde that cannot enolize, like benzaldehyde. rsc.org The reaction is typically carried out in the presence of a base catalyst, such as sodium hydroxide. rsc.org

Recent advancements have explored the use of heterogeneous catalysts to improve the efficiency and sustainability of this process. For instance, strongly basic, macroreticular polymeric resins with quaternary ammonium (B1175870) groups have been employed as recyclable catalysts for cross-aldol reactions. google.com These solid catalysts facilitate the reaction between ketones and aldehydes, leading to the formation of α,β-unsaturated ketones. google.com

Table 1: Reaction Parameters for Aldol-Type Condensations

ReactantsCatalystConditionsProduct
2-Pentanone, BenzaldehydeBase (e.g., NaOH)Varies2-Pentanone, 3-(phenylmethylene)-
Acetone, p-AnisaldehydePotassium HydroxideStirring, 20-30 min4-(4'-methoxyphenyl)-3-buten-2-one
Citral, 2-PentanoneAmbersep 900 OH60 °C, 21 h8,12-dimethyl-trideca-5,7,11-trien-4-one

Other Carbon-Carbon Double Bond Forming Reactions

While Aldol-type condensations are predominant, other carbon-carbon double bond forming reactions can theoretically be employed for the synthesis of 2-Pentanone, 3-(phenylmethylene)-. However, specific examples in the literature for this particular compound are less common.

Role of 2-Pentanone, 3-(phenylmethylene)- as a Precursor and Intermediate in Synthesis

The reactivity of the α,β-unsaturated ketone moiety makes 2-Pentanone, 3-(phenylmethylene)- a valuable intermediate in the synthesis of more complex organic molecules. ontosight.ai Its structure allows for a variety of chemical transformations, making it a versatile building block.

Utilization as a Synthetic Intermediate for Complex Organic Molecules

2-Pentanone, 3-(phenylmethylene)- serves as a precursor in the synthesis of various organic compounds, including those with potential applications in pharmaceuticals and agrochemicals. ontosight.ai The conjugated system is susceptible to nucleophilic attack at the β-carbon, and the carbonyl group can undergo a range of reactions, such as reduction and addition reactions. This allows for the introduction of new functional groups and the construction of more elaborate molecular architectures.

Strategies for Derivatization and Further Functionalization

The structure of 2-Pentanone, 3-(phenylmethylene)- offers multiple sites for derivatization:

The Carbonyl Group: The ketone functionality can be reduced to a secondary alcohol, converted to an imine or oxime, or undergo Wittig-type reactions to extend the carbon chain.

The Carbon-Carbon Double Bond: The double bond can be subjected to hydrogenation to yield the corresponding saturated ketone, 3-benzyl-2-pentanone. It can also undergo Michael addition with various nucleophiles, leading to the formation of a wide array of 1,5-dicarbonyl compounds or other adducts.

The Phenyl Ring: The aromatic ring can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce substituents that can modulate the molecule's properties.

These derivatization strategies highlight the synthetic utility of 2-Pentanone, 3-(phenylmethylene)- as a versatile platform for the generation of diverse chemical entities.

Reaction Mechanisms and Reactivity of 2 Pentanone, 3 Phenylmethylene

Fundamental Organic Transformations Involving 2-Pentanone, 3-(phenylmethylene)-

The synthesis of 2-Pentanone, 3-(phenylmethylene)-, itself points to a fundamental class of organic reactions: condensation reactions. Typically, this compound is formed through an aldol (B89426) condensation or a similar method that creates a new carbon-carbon double bond. ontosight.ai This process involves the reaction of a ketone with an aldehyde in the presence of a base, highlighting the reactivity of the α-carbon to the carbonyl group. ontosight.ai

The α,β-unsaturated ketone moiety in 2-Pentanone, 3-(phenylmethylene)- makes it susceptible to nucleophilic attack at the β-carbon, a reaction known as conjugate addition or Michael addition. This reactivity is a cornerstone of its utility as a building block in the synthesis of more complex molecules.

Furthermore, ketones like 2-Pentanone can undergo photochemical reactions. One such fundamental transformation is the Norrish Type II reaction, which involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. researchgate.net This leads to the formation of a 1,4-biradical, which can then cleave to form an alkene and an enol. researchgate.net For 2-Pentanone, this reaction proceeds through a six-membered cyclic transition state. researchgate.net While this reaction has been studied for 2-pentanone, the principles are applicable to 2-Pentanone, 3-(phenylmethylene)-, provided a γ-hydrogen is available for abstraction.

Tautomeric Equilibria Studies of 3-(phenylmethylene)-2-pentanone

Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that are in equilibrium. fiveable.me For ketones that have a hydrogen atom on their α-carbon, the most common form of tautomerism is keto-enol tautomerism. masterorganicchemistry.comyoutube.com

The keto form contains a carbon-oxygen double bond (a carbonyl group), while the enol form contains a carbon-carbon double bond and a hydroxyl group. fiveable.me The equilibrium between these two forms is dynamic and can be influenced by various factors. masterorganicchemistry.com

The interconversion between the keto and enol tautomers of 3-(phenylmethylene)-2-pentanone can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org

Base-catalyzed tautomerism: A base removes an α-hydrogen to form a resonance-stabilized carbanion known as an enolate. Protonation of the oxygen atom of the enolate then yields the enol form. libretexts.org

Acid-catalyzed tautomerism: The carbonyl oxygen is first protonated by an acid. A base then removes an α-hydrogen, leading to the formation of the enol. libretexts.orgyoutube.com

The stability of the resulting enol is a crucial factor in the position of the equilibrium. In the case of 3-(phenylmethylene)-2-pentanone, the enol form can be stabilized by conjugation of the newly formed carbon-carbon double bond with the phenyl ring. libretexts.org This extended conjugation can favor the enol tautomer to a greater extent than in simple aliphatic ketones. The presence of intramolecular hydrogen bonding in the enol form can also be a significant stabilizing factor. masterorganicchemistry.com

The surrounding environment, whether it be the gas phase or a solvent, plays a critical role in determining the preferred tautomeric form. The polarity of the solvent and its ability to form hydrogen bonds are particularly influential. orientjchem.orgnih.gov

Computational studies on similar molecules, such as 3-phenyl-2,4-pentanedione, using Density Functional Theory (DFT) have provided valuable insights into these effects. orientjchem.org These studies have shown that in the gas phase and in nonpolar solvents, the enol form can be significantly stabilized. orientjchem.org This is often attributed to the formation of a stable intramolecular hydrogen bond in the enol tautomer. researchgate.net

In contrast, polar solvents tend to stabilize the more polar keto tautomer. orientjchem.org This is due to favorable dipole-dipole interactions and hydrogen bonding between the solvent and the keto form. The formation of hydrogen bonds between a protic solvent and the carbonyl oxygen of the keto form can be more favorable than the intramolecular hydrogen bond of the enol form. orientjchem.org

The following table, based on computational studies of the closely related 3-phenyl-2,4-pentanedione, illustrates the calculated energy differences between the keto and enol forms in various environments. A negative value indicates that the keto form is more stable. orientjchem.org

EnvironmentDielectric Constant (ε)Energy Difference (Keto - Enol) (kcal/mol)
Gas Phase1.00-17.89
Cyclohexane15.60-17.34
Carbon Tetrachloride2.20-17.27
Methanol32.60-16.55
Water78.40-16.50

These theoretical findings indicate that while the keto form is generally more stable, the energy gap between the two tautomers decreases in more polar solvents. orientjchem.org The barrier height for the tautomerization reaction also varies with the solvent, suggesting that the rate of interconversion is solvent-dependent. orientjchem.org

Advanced Characterization Techniques and Spectroscopic Analysis of 2 Pentanone, 3 Phenylmethylene

Mass Spectrometry for Structural Elucidation and Mechanistic Insights

Mass spectrometry (MS) is a pivotal technique for determining the molecular weight and elucidating the structure of 2-Pentanone, 3-(phenylmethylene)-. It also provides a unique window into the gas-phase behavior of the molecule, particularly concerning its tautomeric forms.

Application in Tautomeric Equilibria Studies of 3-(phenylmethylene)-2-pentanone

Tautomerism in organic compounds has been extensively studied, and mass spectrometry is recognized as a highly informative method for investigating these equilibria in the gas phase. researchgate.net This approach is advantageous as it examines molecules in an environment free from solvent effects and intermolecular interactions, allowing for the study of truly unimolecular processes. researchgate.net

For a compound like 3-(phenylmethylene)-2-pentanone, which can exist in keto-enol forms, MS can provide valuable data. The core principles for its application in tautomeric studies are:

Tautomer-Specific Fragmentation : It is assumed that the different tautomers (keto and enol) of a compound will produce unique fragmentation patterns upon ionization. The relative abundances of these specific fragment ions are expected to correlate with the keto/enol content in the gas phase prior to analysis. researchgate.net

Equilibrium Preservation : The ionization process within the mass spectrometer's ion source is considered to happen on a faster timescale than tautomeric interconversion. Therefore, it is believed to have a negligible effect on the position of the equilibrium, meaning the results reflect the intrinsic gas-phase tautomer distribution. researchgate.net

While direct mass spectrometric studies detailing the tautomeric equilibrium of 3-(phenylmethylene)-2-pentanone are not extensively published, the established methodology for β-dicarbonyl and related compounds provides a clear framework for how such an investigation would proceed. By identifying fragment ions that are characteristic of the keto form and those characteristic of the enol form, their relative abundances would offer a quantitative measure of the equilibrium.

Analysis of Fragmentation Patterns

The fragmentation pattern of 2-Pentanone, 3-(phenylmethylene)- under electron ionization (EI) mass spectrometry provides a fingerprint for its structural confirmation. As an α,β-unsaturated ketone, its fragmentation is dictated by the stability of the resulting ions. The molecular ion (M⁺˙) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 174.24 g/mol .

Key expected fragmentation pathways include:

Alpha-Cleavage : Breakage of the bonds adjacent to the carbonyl group is a common pathway for ketones.

Loss of the ethyl group (•CH₂CH₃) would result in a stable acylium ion at m/z 145.

Loss of the acetyl group (•COCH₃) would lead to a fragment at m/z 131.

Cleavage at the Phenyl Group : The phenyl group can also be involved in fragmentation.

Loss of a hydrogen radical (•H) to form a stable conjugated ion at m/z 173.

Loss of the entire phenyl group (•C₆H₅) would yield a fragment at m/z 97.

Cleavage can also result in a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.

A summary of probable major fragments is presented below.

Fragment IonProposed Structurem/z Value
Molecular Ion[C₁₂H₁₄O]⁺˙174
M - 15[M - •CH₃]⁺159
M - 29[M - •CH₂CH₃]⁺145
M - 43[M - •COCH₃]⁺131
Tropylium Ion[C₇H₇]⁺91
Phenyl Ion[C₆H₅]⁺77

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of 2-Pentanone, 3-(phenylmethylene)-. Both ¹H and ¹³C NMR provide critical information about the electronic environment and connectivity of atoms within the molecule.

As an α,β-unsaturated ketone, the molecule can exist in different planar conformations, primarily the s-cis and s-trans forms, arising from rotation around the single bond between the carbonyl carbon and the α-carbon. The chemical shift of the vinylic proton (=CH-Ph) is particularly sensitive to this conformation. In the more stable s-trans conformation, the vinylic proton is in close proximity to the carbonyl group, which exerts a deshielding effect, causing the proton's signal to appear at a lower field (higher ppm value) in the ¹H NMR spectrum. stackexchange.com Conversely, in the s-cis conformation, this proton is further from the carbonyl group and would resonate at a higher field. This difference allows for the determination of the predominant conformation in solution.

¹³C NMR spectroscopy is also highly informative. The carbonyl carbon (C=O) typically appears in the downfield region of 190-220 ppm. netlify.app The sp² carbons of the double bond are also characteristic; due to polarization in the α,β-unsaturated system, the β-carbon (the carbon bearing the phenyl group) is more deshielded (downfield) than the α-carbon. netlify.app

NucleusFunctional GroupExpected Chemical Shift (ppm)Notes
¹HVinylic Proton (=CH-Ph)6.5 - 7.5Shift is sensitive to s-cis/s-trans conformation. stackexchange.com
¹HPhenyl Protons (-C₆H₅)7.0 - 7.6Complex multiplet pattern.
¹HMethylene Protons (-CH₂-)2.2 - 2.6Quartet signal.
¹HMethyl Protons (-COCH₃)2.0 - 2.4Singlet signal.
¹HMethyl Protons (-CH₂CH₃ )1.0 - 1.3Triplet signal.
¹³CCarbonyl Carbon (C=O)195 - 210Downfield due to electronegative oxygen. netlify.app
¹³CAlkene Carbons (C=C)120 - 150β-carbon is more downfield than α-carbon. netlify.app
¹³CAromatic Carbons (-C₆H₅)125 - 140Multiple signals expected.

Chromatographic Techniques for Trace Analysis and Reaction Monitoring

Chromatographic methods are essential for the separation, identification, and quantification of 2-Pentanone, 3-(phenylmethylene)-, especially for trace analysis in complex mixtures or for monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. This makes it an ideal technique for analyzing 2-Pentanone, 3-(phenylmethylene)- in complex matrices, such as environmental samples or reaction mixtures. creative-proteomics.comresearchgate.net The compound is first volatilized and passed through a GC column, where it separates from other components based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, yielding a characteristic mass spectrum that confirms its identity.

A significant challenge in the chromatographic analysis of compounds capable of tautomerism is the potential for the different forms (keto and enol) to interconvert on the column. This can lead to distorted or broadened peaks, or even the appearance of two separate peaks, often with incomplete baseline separation, a phenomenon sometimes referred to as a 'camel saddle'. chromforum.org To overcome this, chemical derivatization is often employed. By reacting the compound with a suitable reagent, for example, to form a silyl (B83357) ether of the enol form, the equilibrium is locked, resulting in a single, sharp chromatographic peak and improving analytical precision. chromforum.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Tautomeric Form Differentiation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. This technique is particularly well-suited for differentiating the keto and enol tautomers of 2-Pentanone, 3-(phenylmethylene)- due to differences in their conjugated π-electron systems. nih.govchegg.com

The keto form contains a carbonyl group (C=O) conjugated with a carbon-carbon double bond (C=C) and a phenyl ring. It will exhibit two characteristic absorption bands: a relatively weak n→π* transition at a longer wavelength (typically >300 nm) and a much stronger π→π* transition at a shorter wavelength (<250 nm). masterorganicchemistry.com

The enol form possesses a more extended system of conjugated double bonds. This increased conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the π→π* transition of the enol tautomer will occur at a longer wavelength (a bathochromic or red shift) compared to the keto form. nih.gov By observing the absorption spectrum, the presence of one or both tautomers can be identified. The relative intensities of the absorption bands corresponding to each tautomer can be used to estimate the position of the tautomeric equilibrium in a given solvent.

TautomerKey ChromophoreExpected Electronic TransitionWavelength Characteristic
Keto FormConjugated Ketoneπ → πShorter Wavelength
Keto FormCarbonyl Groupn → πLonger Wavelength (Weak Intensity) masterorganicchemistry.com
Enol FormExtended Conjugated Polyeneπ → π*Longer Wavelength (Bathochromic Shift) nih.gov

Computational and Theoretical Chemistry Studies of 2 Pentanone, 3 Phenylmethylene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of "2-Pentanone, 3-(phenylmethylene)-". These methods provide a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) Applications to 2-Pentanone, 3-(phenylmethylene)-

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "2-Pentanone, 3-(phenylmethylene)-", DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps.

A related study on the gas-phase elimination of 2-pentanone utilized the B3LYP/6-31+g(d) level of theory to investigate the reaction mechanism. This level of theory could similarly be applied to "2-Pentanone, 3-(phenylmethylene)-" to provide valuable data. For instance, calculations could predict the bond lengths and angles of its most stable conformer.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Ground State of (E)-2-Pentanone, 3-(phenylmethylene)-

ParameterBond/AngleCalculated Value
Bond LengthC=O1.22 Å
C=C (conjugated)1.35 Å
C-C (phenyl-vinyl)1.48 Å
Bond AngleC-C(=O)-C118°
C=C-C (vinyl)122°
Dihedral AnglePhenyl-C=C-C~20-30°

Note: These values are illustrative and based on typical values for similar conjugated systems.

Furthermore, DFT calculations can elucidate the electronic properties that govern the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Semiempirical Methods in Tautomerism Research

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a relevant concept for "2-Pentanone, 3-(phenylmethylene)-". nih.gov This compound can exist in keto and enol forms. The keto form is the one named, while the enol form would be "3-(phenylmethylene)pent-2-en-2-ol".

Semiempirical methods, which use parameters derived from experimental data to simplify calculations, can be effective in studying the relative stabilities of these tautomers and the energy barrier for their interconversion. nih.gov While generally less accurate than ab initio methods like DFT, they are computationally less expensive, allowing for the study of larger systems or more complex potential energy surfaces. These methods can provide a qualitative understanding of the tautomeric equilibrium. For simple ketones, the keto form is typically more stable than the enol form.

Molecular Modeling and Conformational Analysis

The structure of "2-Pentanone, 3-(phenylmethylene)-" possesses several rotatable single bonds, leading to different possible conformations. Molecular modeling and conformational analysis are used to identify the most stable conformers and the energy barriers between them.

The key rotations to consider are around the C-C bond connecting the phenyl group to the vinyl group and the C-C bond of the ethyl group. The rotation of the phenyl group is particularly important as it affects the degree of conjugation with the enone system. A planar conformation would maximize conjugation, but may be disfavored due to steric hindrance.

Molecular mechanics force fields or quantum mechanical methods can be used to perform a potential energy surface scan for these rotations. This analysis would reveal the low-energy conformations and the transition states connecting them. For similar phenyl-substituted systems, a slightly twisted conformation is often the global minimum, balancing the stabilizing effect of conjugation with destabilizing steric interactions.

Theoretical Probing of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms. For "2-Pentanone, 3-(phenylmethylene)-", a potential reaction of interest is the Michael addition, where a nucleophile attacks the β-carbon of the conjugated system.

Theoretical methods can be used to model the entire reaction pathway. This involves:

Locating the stationary points: This includes the reactants, products, any intermediates, and the transition state(s).

Calculating the energies of these points: This allows for the determination of the reaction's thermodynamics (enthalpy and Gibbs free energy change) and kinetics (activation energy).

Analyzing the transition state structure: This provides insight into the geometry of the molecule as it transforms from reactant to product.

A study on the elimination reaction of 2-pentanone demonstrated how DFT calculations can map out a reaction pathway involving a six-membered cyclic transition state. A similar approach could be applied to reactions of "2-Pentanone, 3-(phenylmethylene)-".

Table 2: Hypothetical Energy Profile for a Michael Addition to 2-Pentanone, 3-(phenylmethylene)-

SpeciesRelative Energy (kcal/mol)
Reactants (Ketone + Nucleophile)0.0
Transition State+15.2
Intermediate (Enolate)-5.8
Product-12.5

Note: These values are illustrative and would depend on the specific nucleophile and solvent conditions.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its reactivity. Computational methods provide a variety of descriptors that can predict how a molecule will behave in a chemical reaction.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface. For "2-Pentanone, 3-(phenylmethylene)-", the MEP would show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack. A positive potential (blue) would be expected near the hydrogen atoms.

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in a molecule. The carbonyl carbon would be expected to have a significant positive charge, making it an electrophilic site. The α- and β-carbons of the enone system would also exhibit interesting charge distributions due to conjugation.

Frontier Molecular Orbitals (HOMO and LUMO): The distribution of the HOMO and LUMO across the molecule can predict reactivity. For an α,β-unsaturated ketone, the LUMO is typically localized over the C=C-C=O system, with a large coefficient on the β-carbon. This indicates that this is the primary site for nucleophilic attack in a Michael addition.

By analyzing these descriptors, a detailed picture of the reactivity of "2-Pentanone, 3-(phenylmethylene)-" can be constructed, guiding synthetic efforts and providing a deeper understanding of its chemical nature.

{"error":"Could not generate the response. Please try again later."}

Academic Applications and Research Findings of 2 Pentanone, 3 Phenylmethylene

Interdisciplinary Research in Environmental and Biological Contexts (Mechanistic Focus)

Identification and Characterization as a Volatile Organic Compound (VOC) in Biological Systems

Volatile organic compounds (VOCs) are small, carbon-based molecules that readily evaporate at room temperature and are produced by a wide variety of organisms, including plants, fungi, and bacteria. nih.govnih.govresearchgate.net These compounds play crucial roles in chemical communication, defense mechanisms, and interactions between organisms. researchgate.net Ketones, a class of organic compounds to which 2-Pentanone, 3-(phenylmethylene)- belongs, are frequently identified as VOCs in biological systems. nih.govresearchgate.netmdpi.com

While direct evidence of 2-Pentanone, 3-(phenylmethylene)- as a naturally occurring VOC in biological systems is not extensively documented, its parent compound, 2-pentanone, has been identified as a VOC in various contexts. For instance, 2-pentanone is a known VOC emitted by certain bacteria and fungi. mdpi.com The structural characteristics of 2-Pentanone, 3-(phenylmethylene)-, including its moderate molecular weight and the presence of a carbonyl group, suggest that it possesses the physical properties necessary to be a volatile compound.

The phenylmethylene group would decrease its volatility compared to 2-pentanone alone, but it would still likely be classifiable as a semi-volatile organic compound. The identification of such compounds in biological matrices is typically achieved through techniques like gas chromatography-mass spectrometry (GC-MS), which separates volatile compounds from a sample and identifies them based on their mass-to-charge ratio and fragmentation pattern.

The potential for 2-Pentanone, 3-(phenylmethylene)- to be a VOC in biological systems opens up possibilities for its involvement in ecological interactions. For example, plant-emitted VOCs can attract pollinators, repel herbivores, or even signal to neighboring plants about impending threats. nih.gov Microbial VOCs can mediate interactions between different microbial species or between microbes and their plant or animal hosts. nih.govresearchgate.net

Table 1: Examples of Ketone VOCs in Biological Systems

Ketone CompoundBiological Source (Example)Potential Function
2-PentanoneBacteria, Fungi mdpi.comAntimicrobial, Interspecies signaling
2-HeptanonePlants (e.g., cloves, raspberries)Insect repellent, Flavor/Aroma
2-NonanonePlants, InsectsAlarm pheromone in insects
Acetoin (3-hydroxy-2-butanone)Bacteria, YeastPlant growth promotion, Signaling

This table provides examples of ketone VOCs and is for illustrative purposes. The specific functions can vary depending on the biological context.

Mechanistic Studies of Biological Interactions, e.g., Antifungal Inhibition Mechanisms and Gene Regulation

The α,β-unsaturated ketone moiety in 2-Pentanone, 3-(phenylmethylene)- is a key structural feature that is also present in a large class of naturally occurring compounds known as chalcones. nih.govresearchgate.netjchemrev.com Chalcones and their derivatives are well-documented to possess a wide range of biological activities, including potent antifungal properties. nih.govresearchgate.netnih.govacs.org The study of these related compounds provides a strong basis for understanding the potential antifungal mechanisms of 2-Pentanone, 3-(phenylmethylene)-.

Antifungal Inhibition Mechanisms:

The primary mechanism of antifungal action for many α,β-unsaturated ketones is believed to be their ability to act as Michael acceptors. The electrophilic β-carbon of the unsaturated system can readily react with nucleophiles, such as the thiol groups of cysteine residues in proteins and enzymes. This covalent modification can lead to the inactivation of essential fungal enzymes and proteins, thereby disrupting critical cellular processes. jchemrev.com

Key fungal processes that are often targeted by chalcones and related compounds include:

Cell Membrane Disruption: Many antifungal chalcones interfere with the integrity of the fungal cell membrane. This can occur through the inhibition of enzymes involved in the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes that is analogous to cholesterol in mammalian cells. nih.gov Inhibition of ergosterol synthesis leads to a compromised cell membrane, resulting in increased permeability, leakage of cellular contents, and ultimately, cell death. nih.gov

Enzyme Inhibition: As mentioned, the Michael addition reaction can inactivate a variety of enzymes. For example, enzymes involved in cellular respiration, cell wall synthesis, and signal transduction pathways can be targeted. nih.govnih.gov Some chalcone (B49325) derivatives have been shown to inhibit fungal enzymes such as succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial electron transport chain. nih.gov

Inhibition of Hyphal Growth and Biofilm Formation: The transition from a yeast-like form to a filamentous hyphal form is a critical virulence factor for many pathogenic fungi. ncert.nic.in Chalcone derivatives have been shown to inhibit this morphological transition, as well as the formation of biofilms, which are structured communities of fungal cells that are often more resistant to antifungal agents. acs.orgncert.nic.in

Table 2: Potential Antifungal Mechanisms of α,β-Unsaturated Ketones

MechanismDescriptionKey Fungal Targets
Michael AdditionCovalent modification of nucleophilic groups (e.g., thiols) in proteins.Cysteine residues in various enzymes and proteins.
Ergosterol Biosynthesis InhibitionDisruption of the synthesis of ergosterol, a key component of the fungal cell membrane. nih.govEnzymes in the ergosterol biosynthesis pathway.
Cell Wall DamageInterference with the synthesis or integrity of the fungal cell wall.Enzymes involved in cell wall polysaccharide synthesis.
Inhibition of Morphological TransitionPrevention of the switch from yeast to hyphal growth form. ncert.nic.inSignaling pathways controlling morphogenesis.

This table summarizes potential mechanisms based on studies of related chalcones and α,β-unsaturated ketones.

Gene Regulation:

The exposure of fungal cells to antifungal compounds, including those with an α,β-unsaturated ketone structure, can trigger significant changes in gene expression as the organism attempts to counteract the chemical stress. Transcriptomic analyses, which provide a global view of gene expression, have revealed that fungi respond to such stressors by modulating various cellular pathways. researchgate.netnih.govnih.gov

Based on studies of related compounds, treatment of fungi with a compound like 2-Pentanone, 3-(phenylmethylene)- could potentially lead to:

Upregulation of Stress Response Genes: Fungi possess sophisticated mechanisms to cope with cellular stress. This includes the upregulation of genes encoding heat shock proteins, antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase), and enzymes involved in detoxification pathways. researchgate.net

Alterations in Metabolic Pathways: A common response to antifungal agents is the reprogramming of cellular metabolism. For instance, genes involved in fatty acid metabolism, amino acid metabolism, and alternative energy-generating pathways may be differentially regulated. researchgate.net A study on trans-chalcone revealed an imbalance between fatty acid synthesis and degradation in Trichophyton rubrum. researchgate.net

Modulation of Virulence Factor Expression: Genes encoding virulence factors, such as secreted enzymes (e.g., proteases, lipases) and proteins involved in adhesion to host tissues, may be downregulated in the presence of an effective antifungal compound. researchgate.net

Changes in Drug Efflux Pump Expression: As a defense mechanism, fungi can upregulate the expression of genes encoding membrane transporters (efflux pumps) that actively pump the antifungal compound out of the cell, thereby reducing its intracellular concentration. nih.gov

The specific genes and pathways affected would likely depend on the fungal species and the concentration of the compound. Studying these changes in gene expression can provide valuable insights into the compound's mode of action and can help in identifying novel drug targets. frontiersin.orgnih.gov

Future Research Directions and Perspectives for 2 Pentanone, 3 Phenylmethylene

Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity

The classical synthesis of 2-Pentanone, 3-(phenylmethylene)- and related compounds typically relies on base-catalyzed condensation reactions, such as the Aldol (B89426) or Claisen-Schmidt condensation, between 2-pentanone and benzaldehyde (B42025). While effective, these traditional methods often face challenges related to yield, selectivity, and the use of stoichiometric amounts of reagents. Future research is poised to overcome these limitations through several emerging strategies.

Key areas for development include the design of advanced catalytic systems. Heterogeneous catalysts, such as mixed metal oxides or functionalized mesoporous silicas, offer advantages in terms of reusability, simplified product purification, and milder reaction conditions, aligning with the principles of green chemistry. Furthermore, the application of organocatalysis and biocatalysis using enzymes could provide unparalleled levels of stereoselectivity, which is particularly crucial when synthesizing chiral derivatives for pharmaceutical applications. The exploration of flow chemistry setups for continuous production also presents a promising route to enhance reaction efficiency, control, and safety.

StrategyTraditional Method (e.g., Claisen-Schmidt)Emerging StrategyPotential Advantages
Catalyst Homogeneous base (e.g., NaOH, KOH)Heterogeneous catalysts, organocatalysts, enzymesReusability, improved selectivity, milder conditions, sustainability
Solvent Protic organic solvents (e.g., ethanol)Green solvents (e.g., ionic liquids, supercritical CO2), solvent-free conditionsReduced environmental impact, simplified workup
Efficiency Moderate to good yields, often requires excess reagentsHigh-throughput screening, flow chemistryHigher yields, faster reaction times, improved process control
Selectivity May produce side products, (E/Z) isomer control can be challengingChiral catalysts, enzymatic resolutionHigh stereo- and regioselectivity, access to specific isomers

Advancements in Spectroscopic Characterization Techniques

The structural elucidation of 2-Pentanone, 3-(phenylmethylene)- relies on a combination of spectroscopic techniques. While standard 1H and 13C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are foundational, future research will benefit from the application of more advanced and powerful analytical methods. sielc.comacs.orgacs.org

High-field and two-dimensional (2D) NMR techniques, including COSY, HSQC, and HMBC experiments, will be instrumental in providing unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. The use of advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), will enable precise determination of the elemental composition, while tandem MS (MS/MS) can offer detailed insights into fragmentation pathways, aiding in structural confirmation. Furthermore, coupling separation techniques like High-Performance Liquid Chromatography (HPLC) with these advanced detectors allows for the analysis of complex reaction mixtures and the isolation of pure compounds for further study. sielc.com

TechniqueInformation ProvidedFuture Advancement/Application
1D NMR (¹H, ¹³C) Basic structural framework, chemical environment of nuclei. chemicalbook.comUse of higher field magnets for greater resolution; application of DEPT sequences to differentiate CH, CH₂, and CH₃ groups. acs.org
2D NMR (COSY, HSQC, HMBC) Connectivity between atoms, detailed structural elucidation.Routine application for unambiguous assignment of complex analogues and natural product derivatives.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., C=O, C=C). acs.orgUse of advanced ATR attachments for minimal sample preparation; coupling with computational predictions for precise vibrational mode assignment. acs.org
Mass Spectrometry (MS) Molecular weight and fragmentation patterns. acs.orgHigh-Resolution MS (HRMS) for exact mass and formula determination; Tandem MS (MS/MS) for detailed structural fragmentation analysis.
HPLC Separation and quantification. sielc.comCoupling with MS (LC-MS) and NMR (LC-NMR) for online analysis of complex mixtures and pharmacokinetic studies. sielc.com

Deeper Theoretical and Computational Insights into Reactivity and Properties

Computational chemistry offers a powerful lens through which to understand the electronic structure, reactivity, and properties of 2-Pentanone, 3-(phenylmethylene)- at the molecular level. Future research will increasingly leverage sophisticated theoretical models to complement and guide experimental work. researchgate.net

Density Functional Theory (DFT) calculations can be used to optimize the molecule's three-dimensional geometry, predict its spectroscopic signatures (NMR, IR), and calculate fundamental properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. d-nb.info The resulting HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and electronic reactivity. Molecular Electrostatic Potential (MEP) maps can visualize electron-rich and electron-poor regions, predicting sites susceptible to nucleophilic or electrophilic attack. d-nb.info Advanced methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can provide deeper insights into bonding, charge distribution, and intramolecular interactions that govern the molecule's behavior. d-nb.inforesearchgate.net These computational studies are invaluable for designing new derivatives with tailored electronic and chemical properties.

Computational MethodPredicted Property / InsightSignificance in Future Research
Density Functional Theory (DFT) Optimized molecular geometry, HOMO-LUMO energy gap, reaction pathways. researchgate.netRational design of new derivatives with tuned reactivity; understanding reaction mechanisms.
Molecular Electrostatic Potential (MEP) Visualization of charge distribution, prediction of reactive sites. d-nb.infoGuiding synthetic modifications to enhance or block reactivity at specific sites.
Time-Dependent DFT (TD-DFT) Prediction of electronic absorption spectra (UV-Vis).Designing molecules with specific photophysical properties for materials science applications.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of bond critical points, nature of chemical bonds. d-nb.infoUnderstanding the strength and nature of intramolecular and intermolecular interactions.
Natural Bond Orbital (NBO) Analysis Delocalization of electrons, hyperconjugative interactions. researchgate.netExplaining the stability and conformational preferences of the molecule.

Exploration of Novel Applications in Specialized Chemical Fields

The true potential of 2-Pentanone, 3-(phenylmethylene)- lies in its application as a building block or active component in various specialized fields. Its α,β-unsaturated ketone moiety is a well-known Michael acceptor, making it a reactive intermediate for the synthesis of more complex molecules.

Future research could focus on its incorporation into novel polymers and materials, where its conjugated system might impart interesting optical or electronic properties. A significant and promising area of exploration is in medicinal chemistry. Related structures, such as chalcones and other benzylidene derivatives, have demonstrated a wide range of biological activities, including antiproliferative effects against cancer cells. nih.gov Research has also shown that similar scaffolds can act as ligands for protein aggregates like α-synuclein fibrils, which are implicated in neurodegenerative disorders such as Parkinson's disease. nih.govnih.gov Therefore, a focused investigation into the synthesis and biological evaluation of a library of 2-Pentanone, 3-(phenylmethylene)- derivatives could lead to the discovery of new therapeutic agents. Furthermore, its potential use in developing probes for pharmacokinetic studies or as a tracer in combustion research warrants deeper investigation. sielc.com

Q & A

Basic: What are the recommended synthetic routes for 2-Pentanone, 3-(phenylmethylene)-, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via Claisen-Schmidt condensation between a ketone (e.g., 2-pentanone) and an aromatic aldehyde (e.g., benzaldehyde) under basic conditions. Optimization involves:

  • Catalyst selection : Use NaOH or KOH in ethanol/water mixtures for improved yield .
  • Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) removes unreacted starting materials and byproducts like polymeric residues .

Basic: What analytical techniques are critical for confirming the structure of 2-Pentanone, 3-(phenylmethylene)-?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Look for characteristic peaks: δ 7.2–7.5 ppm (aromatic protons), δ 6.3–6.5 ppm (vinyl protons), and δ 2.1–2.4 ppm (methyl/methylene groups adjacent to the ketone) .
    • ¹³C NMR : Confirm carbonyl (C=O) at ~200 ppm and conjugated enone system signals .
  • Mass spectrometry : The molecular ion peak (m/z 174.238) and fragmentation patterns (e.g., loss of CH3CO or C6H5CH= groups) align with the proposed structure .

Basic: How can physical properties (e.g., boiling point, solubility) be experimentally determined for this compound?

Answer:

  • Boiling point : Use differential scanning calorimetry (DSC) or distillation under reduced pressure (reported range: 252–254°C at atmospheric pressure) .
  • Solubility : Perform phase-solubility studies in polar (e.g., ethanol, acetone) and nonpolar solvents (e.g., hexane). The compound is sparingly soluble in water due to its hydrophobic aryl group .

Advanced: How does the stereoelectronic environment of the α,β-unsaturated ketone moiety influence its reactivity in Diels-Alder reactions?

Answer:
The conjugated enone system acts as a dienophile. Key factors:

  • Electron density : The electron-withdrawing ketone group enhances electrophilicity of the α-carbon, accelerating cycloaddition.
  • Steric effects : Substituents on the phenyl ring (e.g., meta/para positions) modulate reactivity. Computational studies (DFT) predict regioselectivity based on frontier molecular orbitals .
  • Experimental validation : Monitor reaction kinetics with substituted dienes (e.g., anthracene vs. furan) under controlled conditions .

Advanced: What mechanistic insights explain the gas-phase fragmentation patterns observed in mass spectrometry?

Answer:

  • Primary cleavage : The α,β-unsaturated ketone undergoes retro-aldol fragmentation, producing ions at m/z 105 (C6H5CO⁺) and m/z 69 (C4H5O⁺) .
  • Secondary pathways :
    • McLafferty rearrangement: Hydrogen transfer from γ-carbon leads to neutral loss of C3H6O (m/z 174 → 114) .
    • Isotopic labeling (e.g., deuterated analogs) confirms fragmentation pathways .

Advanced: How can thermodynamic properties (e.g., enthalpy of vaporization) be modeled or experimentally validated?

Answer:

  • Experimental measurement : Use static calorimetry (e.g., Calvet-type microcalorimeter) to determine ΔvapH° (reported: ~40–41 kJ/mol) .
  • Computational modeling :
    • Group contribution methods (e.g., Joback-Reid) estimate properties based on molecular structure.
    • Compare with ab initio calculations (e.g., Gaussian) using density functional theory (DFT) .

Advanced: What strategies resolve contradictions in reported spectral data (e.g., conflicting IR absorption bands)?

Answer:

  • Standardization : Replicate experiments using high-purity samples and standardized IR conditions (e.g., KBr pellets, controlled humidity).
  • Cross-validation : Compare with data from complementary techniques (e.g., Raman spectroscopy for C=O stretching modes) .
  • Meta-analysis : Review historical datasets (e.g., NIST Chemistry WebBook) to identify outliers or instrumental artifacts .

Advanced: How does the compound behave under photolytic conditions, and what degradation products form?

Answer:

  • Photolysis setup : Irradiate with UV light (λ = 254 nm) in inert (N2) or oxidizing (O2) atmospheres.
  • Degradation pathways :
    • Norrish Type I cleavage: Breakage of the α-C–C bond yields benzaldehyde and 2-butanone.
    • Norrish Type II: Intramolecular hydrogen abstraction forms cyclopropane derivatives .
  • Analysis : Monitor via GC-MS and HPLC to quantify degradation kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.